Cas no 78831-36-4 ((1,10-Phenanthroline-2,9-diyl)dimethanol)

(1,10-Phenanthroline-2,9-diyl)dimethanol is a bidentate chelating ligand derived from 1,10-phenanthroline, featuring hydroxymethyl functional groups at the 2- and 9-positions. This modification enhances its solubility in polar solvents and broadens its utility in coordination chemistry. The compound is particularly valued for its ability to form stable complexes with transition metals, making it useful in catalysis, luminescent materials, and molecular recognition applications. Its rigid phenanthroline backbone ensures high binding affinity, while the diol groups offer additional reactivity for further functionalization. The ligand is often employed in supramolecular chemistry and as a building block for metal-organic frameworks (MOFs) due to its structural versatility and predictable coordination behavior.
(1,10-Phenanthroline-2,9-diyl)dimethanol structure
78831-36-4 structure
Product Name:(1,10-Phenanthroline-2,9-diyl)dimethanol
CAS No:78831-36-4
MF:C14H12N2O2
MW:240.257283210754
CID:984396
PubChem ID:336912
Update Time:2025-06-07

(1,10-Phenanthroline-2,9-diyl)dimethanol Chemical and Physical Properties

Names and Identifiers

    • (1,10-Phenanthroline-2,9-diyl)dimethanol
    • [9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol
    • 1,10-phenanthroline-2,9-diyldimethanol
    • 1,10-phenanthroline-2,9-dimethanol
    • 1,10-phenanthrolinedimethanol
    • 2,9-bis(hydroxymethyl)-1,10-phenanthroline
    • 2,9-di(hydroxymethyl)-1,10-phenanthroline
    • AC1L7KLZ
    • AG-H-16139
    • CHEMBL2205802
    • NSC353096
    • SureCN5301328
    • NSC 353096
    • (9-Hydroxymethyl-[1,10]phenanthrolin-2-yl)-methanol
    • UNII-1BR6ZZ33GT
    • 78831-36-4
    • BDBM50401342
    • NSC-353096
    • 1BR6ZZ33GT
    • DTXSID90229329
    • EN300-18548329
    • 2.9-Bis(hydroxymethyl)-1,10-phenanthroline
    • SCHEMBL5301328
    • DB-346555
    • DTXCID60151820
    • Inchi: 1S/C14H12N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-6,17-18H,7-8H2
    • InChI Key: IEPOQNOTFLXUPQ-UHFFFAOYSA-N
    • SMILES: OCC1C=CC2C=CC3C(C=2N=1)=NC(CO)=CC=3

Computed Properties

  • Exact Mass: 240.08996
  • Monoisotopic Mass: 240.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.398
  • Boiling Point: 491.7°C at 760 mmHg
  • Flash Point: 251.2°C
  • Refractive Index: 1.765
  • PSA: 66.24
  • LogP: 1.76760

(1,10-Phenanthroline-2,9-diyl)dimethanol Pricemore >>

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(1,10-Phenanthroline-2,9-diyl)dimethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, reflux
Reference
Lithium halide ion-pair recognition with halogen bonding and chalcogen bonding heteroditopic macrocycles
Tse, Yuen Cheong; Docker, Andrew; Zhang, Zongyao; Beer, Paul D., Chemical Communications (Cambridge, 2021, 57(40), 4950-4953

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt → 70 °C
Reference
A Hybrid Assembly with Nickel Poly-Pyridine Polymer on CdS Quantum Dots for Photo-Reducing CO2 into Syngas with Controlled H2/CO Ratios
Wang, Hong-Yan; Xie, Wei-Hua; Wei, Dong-Dong; Hu, Rong; Wang, Na; et al, ChemSusChem, 2022, 15(8),

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Novel Phenanthroline-Containing Trinuclear Double-Stranded Helicates: Self-Recognition between Helicates with Phenanthroline and Bipyridine Binding Sites
Shaul, Mazi; Cohen, Yoram, Journal of Organic Chemistry, 1999, 64(26), 9358-9364

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  3.5 h, reflux
Reference
Syntheses and copper(ii)-dependent DNA photocleavage by acridine and anthracene 1,10-phenanthroline conjugate systems
Gude, Lourdes; Fernandez, Maria-Jose; Grant, Kathryn B.; Lorente, Antonio, Organic & Biomolecular Chemistry, 2005, 3(10), 1856-1862

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Synthesis of some 2,9-disubstituted-1,10-phenanthrolines
Chandler, Christopher J.; Deady, Leslie W.; Reiss, James A., Journal of Heterocyclic Chemistry, 1981, 18(3), 599-601

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0.5 h, reflux
Reference
Synthesis and DNA-binding properties of 1,10-phenanthroline analogues as intercalating-crosslinkers
Higashi, Toshinori; Inami, Keiko; Mochizuki, Masataka, Journal of Heterocyclic Chemistry, 2008, 45(6), 1889-1892

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, reflux
Reference
Re(I) derivatives functionalised with thioether crowns containing the 1,10-phenanthroline subunit as a new class of chemosensors
Casula, Arianna; Nairi, Valentina; Fernandez-Moreira, Vanesa; Laguna, Antonio; Lippolis, Vito; et al, Dalton Transactions, 2015, 44(42), 18506-18517

Production Method 8

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  3 h, reflux
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  reflux
Reference
Design and synthesis of a neutral fluorescent macrocyclic receptor for the recognition of urea in chloroform
Goswami, Shyamaprosad; Mukherjee, Reshmi; Ray, Jayanta, Organic Letters, 2005, 7(7), 1283-1285

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Chemistry of heterocyclic compounds. Part 83. α-Methyl functionalization of electron-poor heterocycles: 2,9-bis(chloromethyl)-1,10-phenanthroline. Synthesis of a [3.3]cyclophane containing the 1,10-phenanthrolino moiety
Newkome, George R.; Kiefer, Garry E.; Puckett, Wallace E.; Vreeland, Thomas, Journal of Organic Chemistry, 1983, 48(25), 5112-14

(1,10-Phenanthroline-2,9-diyl)dimethanol Raw materials

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Amadis Chemical Company Limited
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(CAS:78831-36-4)(1,10-Phenanthroline-2,9-diyl)dimethanol
Order Number:A938298
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:26
Price ($):547.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:78831-36-4)(1,10-Phenanthroline-2,9-diyl)dimethanol
A938298
Purity:99%
Quantity:1g
Price ($):547.0
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